molecular formula C18H34O2 B154183 Ethyl palmitoleate CAS No. 56219-10-4

Ethyl palmitoleate

Cat. No.: B154183
CAS No.: 56219-10-4
M. Wt: 282.5 g/mol
InChI Key: JELGPLUONQGOHF-KTKRTIGZSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl palmitoleate is involved in various biochemical reactions. It is one of the fatty acid ethyl esters that increase cytosolic Ca2+ concentration, leading to pancreatic acinar cell injury due to excessive consumption of ethanol

Cellular Effects

This compound has been shown to have diverse effects on cells. For instance, it has been associated with an increase in insulin sensitivity in muscle, β cell proliferation, prevention of endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause sustained, concentration-dependent increases in Ca2+ that can lead to cell death

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study where mice received two injections of this compound (165 mg/kg) and ethanol (1.35 g/kg) at a 1-hour interval, it was found that the infusion of fatty acid ethyl esters causes features of acute pancreatitis

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1

Transport and Distribution

It is known to alter the membrane affinity of the substrate protein, which can change its localization or accumulation

Subcellular Localization

It is known to alter the membrane affinity of the substrate protein, which can change its localization

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl palmitoleate can be synthesized through the esterification of palmitoleic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where palmitoleic acid and ethanol are heated together in the presence of the catalyst until the ester is formed .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often purified through distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Ethyl palmitoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl palmitoleate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl palmitoleate is unique due to its monounsaturated nature, which imparts distinct biological activities compared to its saturated and polyunsaturated counterparts. Its ability to modulate lipid metabolism and exhibit anti-inflammatory properties sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELGPLUONQGOHF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316159
Record name Ethyl palmitoleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56219-10-4
Record name Ethyl palmitoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56219-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl palmitoleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-hexadec-9-enoate
Source European Chemicals Agency (ECHA)
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Record name ETHYL PALMITOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl palmitoleate in insect communication?

A1: Research suggests that this compound might play a role in the sexual communication of certain insect species. For instance, in the fruit fly Bactrocera frauenfeldi, this compound was identified as a moderate component of volatile compounds found in female rectal glands, which are known to release pheromones. [] While this compound itself did not elicit a strong electrophysiological response in the flies, its presence in the complex mixture of rectal gland volatiles could contribute to species recognition and mate attraction.

Q2: Can this compound be considered a biomarker for prenatal alcohol exposure?

A2: Yes, this compound, along with other fatty acid ethyl esters (FAEEs), is being investigated as a potential biomarker for fetal alcohol exposure. Studies have detected elevated levels of this compound in meconium samples from alcohol-exposed newborns. [, ] The presence and concentration of this compound in meconium could provide valuable information about prenatal alcohol exposure and potentially aid in the early identification of infants at risk for fetal alcohol spectrum disorders.

Q3: Is this compound found naturally in any food sources?

A3: Yes, this compound is found naturally in various food sources. It has been identified as a volatile compound in Chinese dates, contributing to their distinct aroma profile. [] Additionally, it's been detected in American persimmons (Diospyros virginiana L.) fruits, where it likely contributes to the fruit's overall aroma profile and potentially plays a role in reducing astringency. []

Q4: Can bacteria be engineered to produce this compound for biodiesel production?

A4: Yes, researchers have successfully engineered Escherichia coli bacteria to produce this compound as part of a mixture referred to as "Microdiesel." [] By introducing genes from other organisms, the engineered E. coli can produce ethanol and then esterify it with fatty acids, leading to the formation of this compound and other fatty acid ethyl esters (FAEEs). This approach holds promise for the sustainable production of biodiesel-like fuels from renewable resources.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H34O2. Its molecular weight is 282.46 g/mol.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound. [, , , ] This method separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratio. Headspace solid-phase microextraction (HS-SPME) is often employed as a sample preparation technique prior to GC-MS analysis for efficient extraction of volatile compounds like this compound. []

Q7: Has this compound been found in any pharmaceutical formulations?

A8: While this compound itself hasn't been widely incorporated into pharmaceutical formulations, it's been identified as a component of Zhitong Huazheng capsules, a traditional Chinese medicine. [] This suggests potential pharmaceutical applications, but further research is needed to understand its specific pharmacological effects and potential therapeutic benefits.

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